![molecular formula C12H17F2NO B1401105 {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1340509-79-6](/img/structure/B1401105.png)
{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.62 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Applications in Water Treatment
Amine-containing sorbents, like {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine, have been identified as potential solutions for the removal of Perfluoroalkyl and Polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents depends on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. Advanced sorbents should consider these factors for optimal PFAS removal from municipal water and wastewater (Ateia et al., 2019).
Applications in Synthesis of Heterocyclic Compounds
Compounds like {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine serve as building blocks for synthesizing various heterocyclic compounds. These compounds are used in creating heterocycles, such as pyrazolo-imidazoles, spiropyridines, and spiropyrroles, due to their unique reactivity. This reactivity is vital for generating versatile dyes and other related compounds (Gomaa & Ali, 2020).
Applications in Environmental and Health Sciences
Research has been conducted on the degradation of nitrogen-containing hazardous compounds, including amines like {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine. Advanced oxidation processes have shown effectiveness in mineralizing these compounds, which is significant for improving water treatment and reducing environmental and health risks (Bhat & Gogate, 2021).
Applications in CO2 Capture
Amine-functionalized materials, potentially including {[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine, are recognized for their strong interaction with CO2. This makes them promising candidates for CO2 capture applications. The amino functionality enhances CO2 sorption capacity, which is crucial in addressing climate change and environmental sustainability (Lin, Kong, & Chen, 2016).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-4-3-5-11(6-10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLNSKZGUZWEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
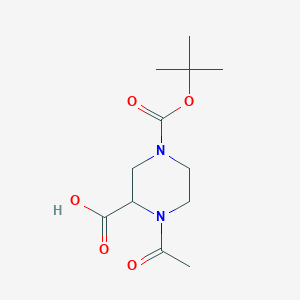
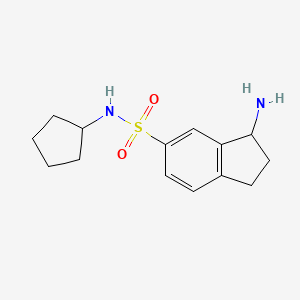
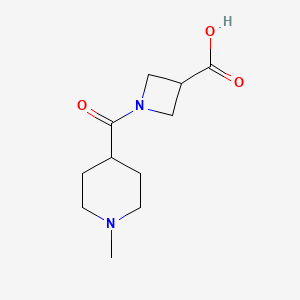
![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)
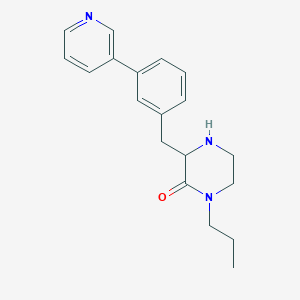
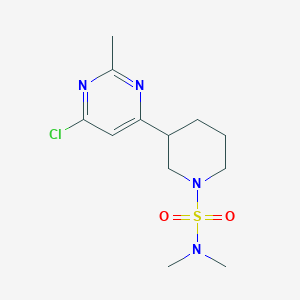
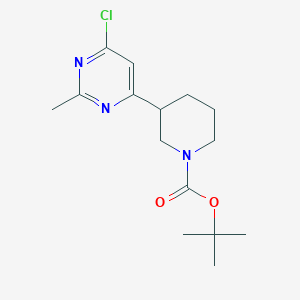
![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
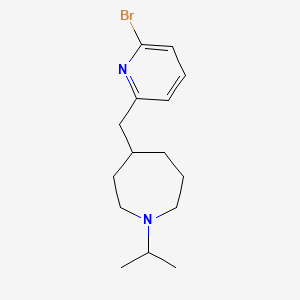
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
